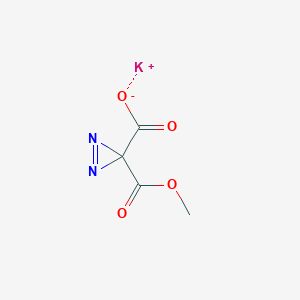
(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate
Vue d'ensemble
Description
(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using different methods, including the Mannich reaction and the reductive amination reaction.
Applications De Recherche Scientifique
(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate has potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Mécanisme D'action
The mechanism of action of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of ion channels or receptors in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate in lab experiments include its relatively simple synthesis method, its potential pharmacological activities, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate. One possible direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacological activities and reduced toxicity.
Conclusion
This compound is a piperidine derivative that has potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities and to inhibit the activity of acetylcholinesterase. Although the mechanism of action of this compound is not fully understood, its potential applications and future directions for research make it a promising compound for further investigation.
Propriétés
IUPAC Name |
methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQKANXLJQASF-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid](/img/structure/B3283273.png)





